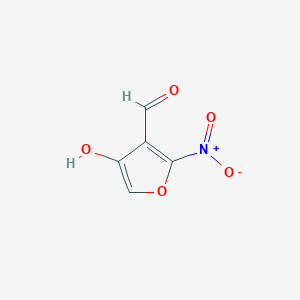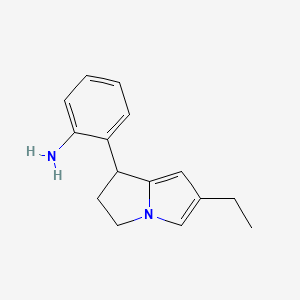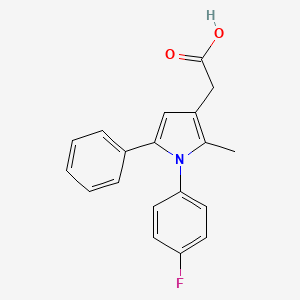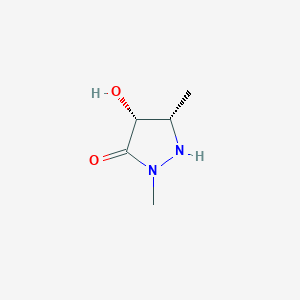
(4R,5S)-4-hydroxy-2,5-dimethylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-4-hydroxy-2,5-dimethylpyrazolidin-3-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-hydroxy-2,5-dimethylpyrazolidin-3-one typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the reaction of a suitable pyrazolidinone precursor with a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of specific solvents, temperature control, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-4-hydroxy-2,5-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4R,5S)-4-hydroxy-2,5-dimethylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (4R,5S)-4-hydroxy-2,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5S)-dethiobiotin
- (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Uniqueness
(4R,5S)-4-hydroxy-2,5-dimethylpyrazolidin-3-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H10N2O2 |
|---|---|
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(4R,5S)-4-hydroxy-2,5-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-4(8)5(9)7(2)6-3/h3-4,6,8H,1-2H3/t3-,4+/m0/s1 |
Clave InChI |
JAVJKNRJOYQKIU-IUYQGCFVSA-N |
SMILES isomérico |
C[C@H]1[C@H](C(=O)N(N1)C)O |
SMILES canónico |
CC1C(C(=O)N(N1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



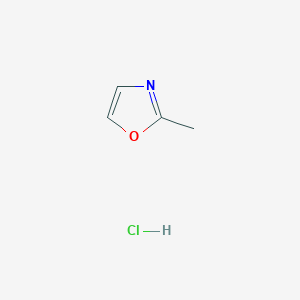
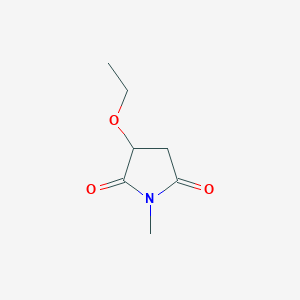
![3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12890672.png)
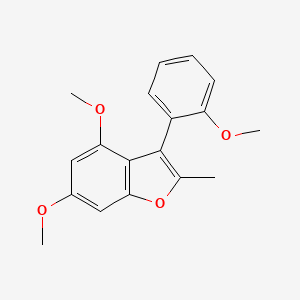
![1,4-Bis(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan](/img/structure/B12890681.png)

